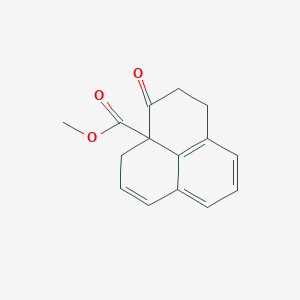![molecular formula C35H65NO B12591912 2,6-DI-Tert-butyl-4-[3-(octadecylamino)propyl]phenol CAS No. 876275-54-6](/img/structure/B12591912.png)
2,6-DI-Tert-butyl-4-[3-(octadecylamino)propyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-DI-Tert-butyl-4-[3-(octadecylamino)propyl]phenol is a synthetic organic compound known for its antioxidant properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DI-Tert-butyl-4-[3-(octadecylamino)propyl]phenol typically involves the alkylation of phenol with tert-butyl groups followed by the introduction of an octadecylamino propyl group. The reaction conditions often require the use of catalysts such as aluminum phenoxide and solvents like tetrahydrofuran (THF). The process can be summarized as follows:
Alkylation of Phenol: Phenol is reacted with isobutene in the presence of aluminum phenoxide to introduce tert-butyl groups at the 2 and 6 positions.
Introduction of Octadecylamino Propyl Group: The intermediate product is then reacted with an appropriate alkylating agent to introduce the octadecylamino propyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves:
Continuous Alkylation: Using continuous flow reactors for the alkylation step to ensure consistent product quality.
Purification: The crude product is purified using techniques such as distillation and recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
2,6-DI-Tert-butyl-4-[3-(octadecylamino)propyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The tert-butyl groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation Products: Quinones and related compounds.
Reduction Products: Hydroquinones and related compounds.
Substitution Products: Various alkylated and acylated derivatives.
科学的研究の応用
2,6-DI-Tert-butyl-4-[3-(octadecylamino)propyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in preventing oxidative damage in cells and tissues.
Industry: Widely used as a stabilizer in fuels, lubricants, and plastics to enhance their shelf life and performance.
作用機序
The antioxidant properties of 2,6-DI-Tert-butyl-4-[3-(octadecylamino)propyl]phenol are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and free radicals. The pathways involved include:
Free Radical Scavenging: The compound donates hydrogen atoms to free radicals, converting them into more stable molecules.
Inhibition of Lipid Peroxidation: Prevents the oxidation of lipids in cell membranes, thereby protecting cells from oxidative damage.
類似化合物との比較
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and industrial applications.
2,6-Di-tert-butylphenol: Another antioxidant used in the stabilization of polymers and fuels.
Butylated Hydroxytoluene (BHT): Commonly used in food preservation and cosmetics.
Uniqueness
2,6-DI-Tert-butyl-4-[3-(octadecylamino)propyl]phenol is unique due to its long octadecylamino propyl chain, which enhances its lipophilicity and makes it more effective in non-polar environments such as oils and polymers. This structural feature distinguishes it from other similar compounds and enhances its performance as an antioxidant in various applications.
特性
CAS番号 |
876275-54-6 |
|---|---|
分子式 |
C35H65NO |
分子量 |
515.9 g/mol |
IUPAC名 |
2,6-ditert-butyl-4-[3-(octadecylamino)propyl]phenol |
InChI |
InChI=1S/C35H65NO/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-36-27-24-25-30-28-31(34(2,3)4)33(37)32(29-30)35(5,6)7/h28-29,36-37H,8-27H2,1-7H3 |
InChIキー |
AAKWQXRQQGZASC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCNCCCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(2,2-Dimethylpropyl)amino]oxy}-N-(propan-2-yl)acetamide](/img/structure/B12591853.png)
![1,4-Dimethyl-2,3,5,6-tetraphenylbicyclo[2.2.1]heptan-7-one](/img/structure/B12591856.png)

![N-{4-[(Hexadecanoylamino)methyl]benzoyl}-L-leucine](/img/structure/B12591864.png)
![N-(3-ethoxypropyl)-2-[(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12591870.png)
![N-Allyl-2-{[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12591877.png)

![N~1~-Benzyl-N~2~-[1-(naphthalen-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B12591887.png)




![N-{5-(Diethylamino)-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B12591933.png)
